molecular formula C23H24N4O3 B5274115 N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-1,2-oxazole-3-carboxamide

N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B5274115
M. Wt: 404.5 g/mol
InChI Key: BOFHCORUQZAOEN-RTWAWAEBSA-N
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Description

N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide can be achieved through a multi-step process involving several key reactions. One common approach involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction proceeds through a series of steps, including C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide include:

Uniqueness

The uniqueness of N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-22(19-7-13-30-27-19)26-20-17-5-1-2-6-18(17)23(8-11-24-12-9-23)21(20)29-15-16-4-3-10-25-14-16/h1-7,10,13-14,20-21,24H,8-9,11-12,15H2,(H,26,28)/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFHCORUQZAOEN-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)NC(=O)C4=NOC=C4)OCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)NC(=O)C4=NOC=C4)OCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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